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Compound of Interest

Compound Name: 2-Fluorobenzotrichloride

Cat. No.: B1582446 Get Quote

1-Fluoro-2-(trichloromethyl)benzene, also known as 2-fluorobenzotrichloride, is a

halogenated aromatic compound with the molecular formula C₇H₄Cl₃F.[1][2][3] Its structure is

defined by the ortho-positioning of a highly electronegative fluorine atom and a sterically

demanding trichloromethyl group on a benzene ring. This specific arrangement creates a

unique electronic and conformational landscape that dictates its reactivity.

Electronic Effects: The fluorine atom exerts a powerful electron-withdrawing inductive effect

(-I) and a weaker electron-donating mesomeric effect (+M). The trichloromethyl group is also

strongly electron-withdrawing. The cumulative effect is a significantly electron-deficient

(deactivated) aromatic ring, which influences its susceptibility to electrophilic and nucleophilic

attack.

Steric Hindrance: The bulky trichloromethyl group, with its three chlorine atoms, imposes

considerable steric strain on the adjacent fluorine atom. This interaction influences the

rotational barrier of the -CCl₃ group and can affect the accessibility of adjacent sites on the

ring for chemical reactions.

Data Compendium: Physicochemical Properties
A summary of key quantitative data for 1-fluoro-2-(trichloromethyl)benzene is presented below

for quick reference.
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Property Value Source(s)

CAS Number 488-98-2 [1][2][4]

Molecular Formula C₇H₄Cl₃F [1][2][3]

Molecular Weight 213.46 g/mol [1][2][5]

Appearance Clear, colorless liquid [4][5][6]

Boiling Point 75 °C @ 5 mm Hg [5][7]

Density ~1.45 - 1.47 g/mL at 25 °C [6][7]

Refractive Index n20/D ~1.543 [6][7]

Purity (Typical) 97-99% [4][6]

Spectroscopic Signature: A Roadmap for
Characterization
Empirical confirmation of the molecular structure relies on a combination of spectroscopic

techniques. While specific spectral data requires experimental acquisition, the expected

signature for 1-fluoro-2-(trichloromethyl)benzene can be confidently predicted.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The spectrum will show complex multiplets in the aromatic region for the four ring

protons. The proximity of the fluorine atom will introduce significant ¹H-¹⁹F coupling, further

splitting these signals.

¹³C NMR: The spectrum will display seven distinct carbon signals (six aromatic, one

aliphatic for the -CCl₃ group). The carbon directly bonded to fluorine will appear as a

doublet with a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated

aromatics.

¹⁹F NMR: A single resonance is expected, with its chemical shift providing insight into the

electronic environment of the fluorine atom.
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Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M⁺) and a

characteristic isotopic cluster pattern resulting from the presence of three chlorine atoms

(³⁵Cl and ³⁷Cl isotopes). Fragmentation will likely involve the loss of chlorine radicals.

Infrared (IR) Spectroscopy: Key absorption bands will include C-F stretching, C-Cl stretching,

and aromatic C=C and C-H stretching vibrations, confirming the presence of the key

functional groups.

Synthetic Pathways and Field-Proven Protocols
The most direct and industrially viable route to 1-fluoro-2-(trichloromethyl)benzene is the free-

radical chlorination of 2-fluorotoluene. This reaction proceeds via a chain mechanism initiated

by light or a chemical initiator.

Experimental Protocol: Synthesis from 2-Fluorotoluene
This protocol describes a laboratory-scale synthesis. The causality behind experimental

choices is highlighted to ensure a self-validating and reproducible workflow.

Core Principle: The benzylic protons of 2-fluorotoluene are susceptible to abstraction by

chlorine radicals. The reaction is allowed to proceed until all three benzylic protons are

replaced by chlorine atoms. Using a radical initiator ensures the reaction can be conducted at a

controlled temperature without the need for UV light.

Materials:

2-Fluorotoluene

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

Anhydrous, inert solvent (e.g., carbon tetrachloride or dichlorobenzene)

Step-by-Step Methodology:

System Preparation: Assemble a three-necked, round-bottom flask fitted with a reflux

condenser, a dropping funnel (for SO₂Cl₂), and a nitrogen inlet. The entire apparatus must
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be flame-dried to exclude moisture, which can react with the chlorinating agent.

Reagent Charging: Charge the flask with 2-fluorotoluene, the inert solvent, and a catalytic

amount of AIBN or BPO.

Inert Atmosphere: Purge the system with nitrogen to remove oxygen, which can interfere

with radical chain reactions.

Initiation: Heat the mixture to reflux (typically ~80 °C for AIBN). This thermal decomposition

of the initiator generates the initial radical population required to start the chlorination chain

reaction.

Chlorination: Add sulfuryl chloride dropwise to the refluxing solution. The rate of addition

must be carefully controlled to manage the exothermic reaction and prevent dangerous

pressure buildup.

Reaction Monitoring: Track the reaction's progress using Gas Chromatography (GC) or ¹H

NMR by analyzing small aliquots. The disappearance of the methyl signal of 2-fluorotoluene

and the appearance of the product signal indicate conversion.

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and

slowly add water to quench any unreacted sulfuryl chloride. Transfer the mixture to a

separatory funnel.

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate

solution (to neutralize HCl byproduct) and brine. Dry the organic layer over anhydrous

magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Final Isolation: Purify the resulting crude oil by fractional distillation under reduced pressure

to yield pure 1-fluoro-2-(trichloromethyl)benzene.

Synthetic Workflow Diagram

2-Fluorotoluene
+ SO2Cl2

+ AIBN (Initiator)

Radical Chlorination
(Reflux, N2 atm)

1. Reaction Aqueous Workup
(Quench & Wash)

2. Quenching Fractional Distillation
(Reduced Pressure)

3. Isolation Pure 1-Fluoro-2-
(trichloromethyl)benzene

4. Final Product

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-fluoro-2-(trichloromethyl)benzene.

Reactivity Profile and Synthetic Applications
1-Fluoro-2-(trichloromethyl)benzene serves as a versatile intermediate, primarily due to the

distinct reactivity of its functional groups.[4][8] Its utility in the synthesis of pharmaceuticals and

agrochemicals stems from its role as a fluorinated building block.[9][10][11]

Hydrolysis of the Trichloromethyl Group: The -CCl₃ group is a synthetic equivalent of a

carboxylic acid. Under aqueous acidic or basic conditions, it can be hydrolyzed to form 2-

fluorobenzoic acid, a valuable intermediate in its own right.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated

towards SNAr. Strong nucleophiles can displace the fluorine atom, although this often

requires forcing conditions. The positions ortho and para to the electron-withdrawing groups

are the most activated sites. This pathway is a known strategy for synthesizing substituted

diamines from fluoronitrobenzene precursors.[12]

Further Halogen Exchange: The chlorine atoms on the trichloromethyl group can be

exchanged for fluorine using fluorinating agents like antimony trifluoride (Swarts reaction) to

generate 1-fluoro-2-(trifluoromethyl)benzene.

Key Reactive Sites Diagram
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Caption: Logical relationships of the primary reactive sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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